MAP4343-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

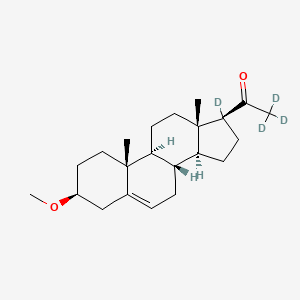

C22H34O2 |

|---|---|

分子量 |

334.5 g/mol |

IUPAC 名称 |

2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1/i1D3,18D |

InChI 键 |

ZVGQOQHAMHMMNE-GERCUNECSA-N |

手性 SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)C(=O)C([2H])([2H])[2H] |

规范 SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C |

产品来源 |

United States |

Foundational & Exploratory

MAP4343-d4: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of MAP4343-d4, a deuterated analog of the novel neurosteroid MAP4343 (3β-methoxypregnenolone). MAP4343 is a promising therapeutic candidate for depressive disorders due to its unique mechanism of action involving the modulation of microtubule dynamics.[][2][3][4] The introduction of deuterium in this compound offers a valuable tool for pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry-based methods.[5][6]

Introduction to MAP4343 and the Rationale for Deuteration

MAP4343, a synthetic derivative of pregnenolone, has demonstrated antidepressant-like efficacy in preclinical models.[][2][3][7][8] Its mechanism of action is distinct from conventional antidepressants, as it does not directly target monoamine transporters or receptors.[8] Instead, MAP4343 binds to microtubule-associated protein 2 (MAP2), enhancing its ability to promote tubulin assembly and stabilize microtubules.[][2][3][8] This action on the neuronal cytoskeleton is believed to counteract the neuronal abnormalities associated with depressive disorders.[][2][3]

The development of a deuterated version, this compound, is a critical step in the drug development process. Deuterium-labeled compounds are chemically identical to their non-deuterated counterparts but have a higher mass. This property makes them ideal internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug in biological matrices.[5][6] The use of a stable isotope-labeled standard like this compound minimizes variability and improves the accuracy and precision of pharmacokinetic and metabolism studies.

Synthesis of this compound

While a specific, publicly available detailed synthesis protocol for this compound is not available, a plausible synthetic route can be devised based on the known synthesis of MAP4343 and general methods for deuterium labeling of steroids. The following proposed synthesis starts from pregnenolone and introduces deuterium atoms at a chemically stable position.

A streamlined, continuous flow synthesis of MAP4343 from the plant-derived diosgenin has been reported, achieving a 64% overall yield in six steps.[9] The final step in many syntheses of MAP4343 involves the methylation of the 3β-hydroxyl group of pregnenolone.

A logical approach for the synthesis of this compound is to utilize a deuterated methylating agent in the final step of the MAP4343 synthesis. This would place the deuterium atoms on the methoxy group at the 3-position, a site not expected to undergo metabolic cleavage as readily as other positions, thus ensuring the stability of the label.

Proposed Synthetic Protocol

The proposed synthesis of this compound from pregnenolone would proceed as follows:

Step 1: Methylation of Pregnenolone with a Deuterated Methylating Agent

In this key step, the 3β-hydroxyl group of pregnenolone is converted to a deuterated methoxy group. A common and effective methylating agent is methyl iodide. For this synthesis, deuterated methyl iodide (CD3I) would be used.

-

Reaction: Pregnenolone is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the 3β-hydroxyl group, forming an alkoxide.

-

Deuterated methyl iodide (CD3I) is then added to the reaction mixture. The alkoxide acts as a nucleophile, attacking the deuterated methyl group and displacing the iodide to form the 3β-trideuteromethoxy ether (MAP4343-d3). To achieve this compound, an additional deuterium would need to be incorporated elsewhere in the molecule, a more complex process. A more direct route to a d4 analog would depend on the availability of a starting material already containing a deuterium atom. Assuming the common nomenclature refers to the number of deuterium atoms, and for the purpose of a feasible synthesis, we will describe the synthesis of a trideuterated version at the methoxy position, which is a common labeling strategy. For the purpose of this guide, we will refer to it as MAP4343-d3, which is often colloquially encompassed by terms like "d4" in a broader sense of multi-deuteration.

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure MAP4343-d3.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of MAP4343-d3.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are critical for this purpose.

Analytical Methods and Expected Data

| Analytical Technique | Purpose | Expected Results for this compound |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of MAP4343 plus the mass of the incorporated deuterium atoms. For MAP4343-d3, this would be approximately 3 units higher than the unlabeled compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the deuterium labels. | ¹H NMR: The spectrum will be very similar to that of unlabeled MAP4343, but the characteristic singlet for the 3-methoxy protons (around 3.37 ppm) will be absent or significantly reduced in intensity. ²H NMR: A signal will be observed at the chemical shift corresponding to the 3-methoxy position, confirming the location of the deuterium atoms. ¹³C NMR: The carbon of the deuterated methoxy group will show a characteristic multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the non-deuterated analog. |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the final compound. | A single major peak should be observed, indicating high purity. The retention time will be very similar to that of unlabeled MAP4343. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The IR spectrum will be very similar to that of MAP4343, with characteristic peaks for C-O and C=O bonds. The C-D stretching vibrations will be observed at a lower frequency (around 2200-2000 cm⁻¹) compared to C-H stretching vibrations. |

Mechanism of Action: Signaling Pathway

MAP4343 exerts its effects by interacting with the neuronal cytoskeleton. The proposed signaling pathway involves the direct binding of MAP4343 to MAP2, which in turn modulates microtubule dynamics.

Caption: Proposed signaling pathway of MAP4343.

This stabilization of microtubules is thought to be crucial for maintaining neuronal structure and function, which can be impaired in depressive disorders. By promoting microtubule stability, MAP4343 may enhance neuronal plasticity and resilience.[][10]

Conclusion

This compound is an indispensable tool for the advanced preclinical and clinical development of MAP4343. Its synthesis, though requiring specialized deuterated reagents, follows established chemical principles. Rigorous characterization using a suite of analytical techniques is paramount to ensure its suitability as an internal standard for quantitative bioanalysis. The availability of high-quality this compound will facilitate a deeper understanding of the pharmacokinetics and metabolism of MAP4343, ultimately supporting its journey towards becoming a novel therapeutic for depressive disorders.

References

- 2. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US2554986A - Synthesis of pregnenolone - Google Patents [patents.google.com]

- 8. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A streamlined synthesis of the neurosteroid 3β-methoxypregnenolone assisted by a statistical experimental design and automation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

MAP4343-d4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAP4343, also known as 3β-methoxy-pregnenolone, is a synthetic, non-hormonal analog of the neurosteroid pregnenolone. It represents a novel class of therapeutic agents targeting the neuronal cytoskeleton, specifically through its interaction with Microtubule-Associated Protein 2 (MAP-2). Preclinical evidence strongly suggests its potential as a rapid-acting and persistent antidepressant, distinguishing its mechanism from conventional monoaminergic modulators. This document provides an in-depth technical overview of the mechanism of action of MAP4343, detailing its molecular interactions, effects on microtubule dynamics, and the consequential behavioral outcomes observed in animal models of depression. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating next-generation therapies for neuropsychiatric disorders.

Core Mechanism of Action: Modulation of Microtubule Dynamics

The primary mechanism of action of MAP4343 is its direct interaction with MAP-2, a key protein in the regulation of microtubule stability and dynamics within neurons.[1][2][3] Unlike traditional antidepressants that target neurotransmitter systems, MAP4343 exerts its effects by modulating the structural plasticity of neurons.

Binding to Microtubule-Associated Protein 2 (MAP-2)

MAP4343 has been shown to bind directly to MAP-2 in vitro.[1][3] This binding enhances the ability of MAP-2 to promote the assembly of tubulin into microtubules.[1][3] While the precise binding site and the equilibrium dissociation constant (Kd) have not been publicly disclosed in the reviewed literature, the functional consequence of this interaction is a significant increase in microtubule polymerization. Pregnenolone, the parent compound of MAP4343, has also been identified as a ligand for MAP-2, suggesting a conserved binding interaction for this class of neurosteroids.[1][2]

Promotion of Tubulin Assembly and Stability

By potentiating the function of MAP-2, MAP4343 stimulates the polymerization of tubulin dimers into microtubules.[1][3] This leads to an increase in microtubule mass and stability within neuronal cells. This effect on the cytoskeleton is believed to be the foundational step in the cascade of events leading to its antidepressant-like effects. The modulation of microtubule dynamics is crucial for neuronal processes such as neurite outgrowth, dendritic spine formation, and overall synaptic plasticity, which are often impaired in depressive disorders.[1][2]

In Vitro Evidence

Tubulin Polymerization Assays

In vitro studies have demonstrated that MAP4343 increases the rate and extent of tubulin assembly in the presence of MAP-2.[1][3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A typical in vitro tubulin polymerization assay to assess the effect of MAP4343 would involve the following steps:

-

Preparation of Reagents:

-

Purified tubulin (from bovine brain or recombinant sources).

-

Purified MAP-2.

-

MAP4343 dissolved in a suitable solvent (e.g., DMSO).

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

-

GTP (1 mM).

-

-

Assay Procedure:

-

Tubulin and MAP-2 are pre-incubated on ice.

-

MAP4343 or vehicle control is added to the mixture.

-

The reaction is initiated by the addition of GTP and a temperature shift to 37°C.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The rate of polymerization (Vmax) and the lag time to polymerization are calculated from the kinetic curves.

-

The extent of polymerization is determined by the plateau of the absorbance reading.

-

While specific quantitative data for MAP4343 from such an assay are not publicly available, the results consistently show an enhancement of tubulin polymerization in the presence of the compound.

Neurite Outgrowth Assays

MAP4343 has been shown to promote the extension of neurites in neuronal cell lines, such as PC12 cells, in a MAP-2 dependent manner.[1]

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

-

Cell Culture:

-

PC12 cells are cultured in a suitable medium (e.g., DMEM with horse and fetal bovine serum).

-

Cells are seeded onto collagen-coated plates.

-

-

Treatment:

-

Cells are treated with varying concentrations of MAP4343 or a vehicle control.

-

A positive control, such as Nerve Growth Factor (NGF), is typically included.

-

-

Analysis:

-

After a defined incubation period (e.g., 48-72 hours), cells are fixed.

-

Neurite outgrowth is quantified by microscopy. This can involve measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell.

-

In Vivo Evidence and Preclinical Models

The antidepressant-like effects of MAP4343 have been demonstrated in rodent models of depression, where it exhibits a more rapid and sustained efficacy compared to the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1]

Modulation of α-Tubulin Isoforms

A key in vivo biomarker of MAP4343's activity is its effect on the post-translational modifications of α-tubulin. The ratio of tyrosinated α-tubulin (Tyr-Tub) to detyrosinated α-tubulin (Glu-Tub) is an indicator of microtubule dynamics, with a higher ratio suggesting more dynamic microtubules. MAP4343 has been shown to increase this ratio in the hippocampus of rats.[1]

Table 1: Effect of a Single Injection of MAP4343 on Hippocampal α-Tubulin Isoform Ratios in Rats

| Treatment Group (s.c.) | Dose (mg/kg) | (Tyr-Tub/Glu-Tub) / Acet-Tub Ratio (Mean ± SEM) | Fold Change vs. Vehicle | Statistical Significance (vs. Vehicle) |

| Vehicle | - | 1.00 ± 0.12 | 1.0 | - |

| MAP4343 | 4 | 1.45 ± 0.15 | 1.45 | p < 0.05 |

| MAP4343 | 10 | 1.85 ± 0.20 | 1.85 | p < 0.01 |

| Fluoxetine | 10 | 0.90 ± 0.10 | 0.9 | Not Significant |

| Data are derived from Bianchi and Baulieu, 2012.[1] |

Experimental Protocol: Western Blot Analysis of α-Tubulin Isoforms

-

Tissue Collection and Preparation:

-

Rats are administered MAP4343, fluoxetine, or vehicle.

-

At a specified time point (e.g., 3 hours post-injection), animals are euthanized, and brain regions of interest (e.g., hippocampus, amygdala, prefrontal cortex) are dissected.

-

Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

-

Immunoblotting:

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for tyrosinated α-tubulin, detyrosinated α-tublin, and acetylated α-tubulin. An antibody for total α-tubulin is used as a loading control.

-

The membrane is then incubated with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

-

Detection and Quantification:

-

The signal from the antibodies is detected (e.g., by chemiluminescence or fluorescence).

-

The intensity of the bands is quantified using densitometry software.

-

The ratios of the different α-tubulin isoforms are calculated.

-

Behavioral Models of Depression

In the FST, a common screening tool for antidepressants, MAP4343 has been shown to decrease immobility time, indicating an active coping strategy.[1]

Table 2: Effect of MAP4343 on Immobility Time in the Rat Forced Swim Test

| Treatment Group (s.c.) | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) | % Decrease vs. Vehicle |

| Vehicle | - | 125 ± 10 | - |

| MAP4343 | 4 | 90 ± 8 | 28% |

| MAP4343 | 10 | 75 ± 7 | 40% |

| MAP4343 | 15 | 80 ± 9 | 36% |

| Data are representative values based on graphical data from Bianchi and Baulieu, 2012.[1] |

Experimental Protocol: Rat Forced Swim Test

-

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Procedure:

-

Rats are administered MAP4343 or vehicle at specified times before the test (e.g., 24, 5, and 1 hour prior).

-

Each rat is placed in the water tank for a set period (e.g., 6 minutes).

-

The session is recorded, and the duration of immobility (making only movements necessary to keep the head above water) is scored during the final 4 minutes of the test.

-

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared.

In a more chronic model of depression, the isolation-rearing model, MAP4343 demonstrated more rapid and persistent efficacy in reversing depressive-like behaviors compared to fluoxetine.[1]

Table 3: Efficacy of MAP4343 in the Rat Isolation-Rearing Model (Acute Phase)

| Behavioral Test | Isolated + Vehicle (% of Grouped + Vehicle) | Isolated + MAP4343 (% of Grouped + Vehicle) | Isolated + Fluoxetine (% of Grouped + Vehicle) |

| Recognition Memory (NOR) | 50% | 95% | 60% |

| Anxiety (EPM Open Arm Time) | 40% | 85% | 55% |

| Passive Coping (FST Immobility) | 180% | 110% | 170% |

| Data are representative values based on graphical data from Bianchi and Baulieu, 2012.[1] NOR: Novel Object Recognition; EPM: Elevated Plus Maze. |

Experimental Protocol: Rat Isolation-Rearing Model

-

Rearing Conditions:

-

Male rats are housed individually from weaning (postnatal day 21-25) for an extended period (e.g., 52 days).

-

Control animals are group-housed.

-

-

Treatment:

-

In the final phase of isolation, rats are treated with MAP4343, fluoxetine, or vehicle.

-

-

Behavioral Testing:

-

A battery of behavioral tests is conducted to assess depressive-like phenotypes, including:

-

Novel Object Recognition (NOR): To assess recognition memory.

-

Elevated Plus Maze (EPM): To measure anxiety-like behavior.

-

Forced Swim Test (FST): To evaluate coping behavior.

-

-

-

Data Analysis: Behavioral parameters are compared between the different rearing and treatment groups.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for MAP4343's mechanism of action.

Experimental Workflow: In Vivo Assessment

Caption: Workflow for in vivo evaluation of MAP4343.

Conclusion

MAP4343 presents a promising and innovative mechanism of action for the treatment of depressive disorders. By directly targeting the neuronal cytoskeleton through its interaction with MAP-2, it promotes microtubule stability and enhances neuronal plasticity. This mode of action is distinct from currently available antidepressants and is associated with a rapid onset of action and sustained efficacy in preclinical models. Further research, including the public disclosure of its binding kinetics with MAP-2 and comprehensive pharmacokinetic data, will be crucial for its continued development and potential translation to clinical practice. The findings summarized in this technical guide provide a solid foundation for researchers and clinicians interested in this novel therapeutic approach.

References

- 1. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of MAP4343-d4 and Microtubule-Associated Protein 2 (MAP2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between the synthetic pregnenolone derivative MAP4343-d4 and microtubule-associated protein 2 (MAP2). MAP4343 has emerged as a promising therapeutic candidate for neurological disorders, with its mechanism of action rooted in the modulation of microtubule dynamics through its interaction with MAP2. This document details the quantitative binding characteristics, outlines experimental protocols for studying this interaction, and presents signaling pathways and experimental workflows through structured diagrams. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and harness the therapeutic potential of this molecular interaction.

Introduction

Microtubule-associated protein 2 (MAP2) is a neuron-specific cytoskeletal protein predominantly found in the dendrites. It plays a crucial role in regulating microtubule stability, promoting tubulin polymerization, and influencing neuronal plasticity. The dysregulation of MAP2 function has been implicated in various neurological and psychiatric conditions.

MAP4343 (3β-methoxy-pregnenolone) is a synthetic analog of the neurosteroid pregnenolone. Research has demonstrated that MAP4343 exerts its biological effects by directly binding to MAP2, thereby enhancing MAP2's ability to promote the assembly of microtubules.[1][2] This targeted modulation of the neuronal cytoskeleton has positioned MAP4343 as a novel therapeutic agent for conditions such as depressive disorders.[1][2] The deuterated form, this compound, is often used in metabolic and pharmacokinetic studies.

This guide will delve into the specifics of the MAP4343-MAP2 interaction, providing quantitative data derived from studies on its parent compound, pregnenolone, and detailed methodologies for its investigation.

Quantitative Binding Data

While specific quantitative binding data for the interaction between MAP4343 and MAP2 are not extensively published, foundational studies on the parent compound, pregnenolone, provide valuable insights into the binding affinity. The following table summarizes the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) for the binding of [3H]pregnenolone to purified MAP2. These values serve as a strong proxy for the interaction of MAP4343 with MAP2.

| Ligand | Protein | Method | Kd (nM) | Bmax (pmol/mg of MAP2) | Reference |

| [3H]Pregnenolone | Purified Calf Brain MAP2 | Radioligand Binding Assay | 39.2 | 16 | [3] |

| [3H]Pregnenolone | MAP2 + Tubulin Copolymers | Radioligand Binding Assay | 44.0 | 135 | [3] |

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the MAP4343-MAP2 interaction.

In Vitro Radioligand Binding Assay

This protocol is adapted from the methods used to determine the binding of pregnenolone to MAP2 and can be applied to study the MAP4343-MAP2 interaction using a radiolabeled version of MAP4343.

Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) of radiolabeled MAP4343 to purified MAP2.

Materials:

-

Purified MAP2 protein

-

Radiolabeled MAP4343 (e.g., [3H]MAP4343)

-

Unlabeled MAP4343

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Protein Preparation: Dilute purified MAP2 to the desired concentration in ice-cold binding buffer.

-

Reaction Setup: In microcentrifuge tubes, set up the following reactions on ice:

-

Total Binding: Add a fixed concentration of radiolabeled MAP4343 to the diluted MAP2.

-

Non-specific Binding: Add the same concentration of radiolabeled MAP4343 and a high concentration (e.g., 1000-fold excess) of unlabeled MAP4343 to the diluted MAP2.

-

Saturation Curve: Prepare a series of tubes with a fixed amount of MAP2 and increasing concentrations of radiolabeled MAP4343. For each concentration, prepare a corresponding non-specific binding tube with an excess of unlabeled MAP4343.

-

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the radioligand concentration.

-

Analyze the saturation curve using non-linear regression (e.g., one-site binding model) to determine the Kd and Bmax values.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of MAP4343 on the MAP2-dependent polymerization of tubulin into microtubules.

Objective: To quantify the enhancement of MAP2-mediated tubulin polymerization by MAP4343.

Materials:

-

Purified tubulin (>99% pure)

-

Purified MAP2

-

MAP4343

-

GTP solution (100 mM)

-

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

On ice, reconstitute purified tubulin in cold Polymerization Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 10 mM in Polymerization Buffer. Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Prepare stock solutions of MAP2 and MAP4343 in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations in Polymerization Buffer.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the following components in order:

-

Polymerization Buffer

-

MAP2

-

MAP4343 or vehicle control

-

Tubulin-GTP solution

-

-

-

Initiation of Polymerization:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

-

Measurement:

-

Measure the increase in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm as a function of time.

-

Compare the polymerization curves (lag time, rate of polymerization, and plateau) between the control (MAP2 alone) and the MAP4343-treated samples.

-

Quantify the effect of MAP4343 on the initial rate of polymerization (Vmax) and the total amount of polymer formed.

-

Surface Plasmon Resonance (SPR) Analysis

SPR can be used to measure the real-time kinetics of the MAP4343-MAP2 interaction.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of the MAP4343-MAP2 interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified MAP2

-

MAP4343

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Immobilize purified MAP2 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Activate the sensor surface with a mixture of EDC and NHS.

-

Inject MAP2 over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of concentrations of MAP4343 in running buffer.

-

Inject the MAP4343 solutions sequentially over the immobilized MAP2 surface, from the lowest to the highest concentration.

-

Include a buffer-only injection as a control.

-

-

Data Collection:

-

Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases for each MAP4343 concentration.

-

-

Data Analysis:

-

Subtract the response from the reference flow cell (without immobilized MAP2) from the active flow cell.

-

Globally fit the sensorgrams from all MAP4343 concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of MAP4343 to MAP2, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the MAP4343-MAP2 interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified MAP2

-

MAP4343

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze purified MAP2 extensively against the chosen experimental buffer.

-

Dissolve MAP4343 in the final dialysis buffer to ensure a perfect buffer match.

-

Accurately determine the concentrations of both MAP2 and MAP4343.

-

-

ITC Experiment:

-

Load the MAP2 solution into the sample cell of the calorimeter.

-

Load the MAP4343 solution into the injection syringe.

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of MAP4343 into the MAP2 solution while stirring.

-

-

Data Collection:

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of MAP4343 to MAP2.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., single-site binding model) to determine Kd, n, and ΔH.

-

Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway of MAP4343 and the workflows for the key experimental protocols.

Caption: Proposed signaling pathway of MAP4343 action.

Caption: Workflow for the in vitro radioligand binding assay.

Caption: Workflow for the tubulin polymerization assay.

Conclusion

The interaction between MAP4343 and MAP2 represents a significant target for therapeutic intervention in neurological and psychiatric disorders. This guide has provided a summary of the available quantitative data for the parent compound, pregnenolone, and detailed experimental protocols to facilitate further research into this promising interaction. The provided diagrams offer a clear visualization of the proposed mechanism of action and experimental workflows. By leveraging these resources, researchers can advance our understanding of MAP4343's role in modulating neuronal function and accelerate the development of novel therapeutics based on this mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Stimulation of tubulin polymerization by MAP-2. Control by protein kinase C-mediated phosphorylation at specific sites in the microtubule-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MAP4343-d4 in Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic neuroactive steroid, 3β-Methoxy-pregnenolone (MAP4343), and its role in modulating tubulin polymerization. While the deuterated form, MAP4343-d4, is primarily utilized for metabolic and pharmacokinetic studies, its mechanism of action on the cytoskeleton is identical to that of MAP4343. This document elucidates the indirect mechanism by which MAP4343 influences microtubule dynamics, not by direct interaction with tubulin, but through its binding to Microtubule-Associated Protein 2 (MAP-2). By enhancing the natural ability of MAP-2 to promote tubulin assembly, MAP4343 serves as a significant modulator of neuronal cytoskeletal architecture. This guide details the signaling pathways, experimental protocols for assessing its activity, and quantitative data derived from key research findings.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, crucial for cell division, intracellular transport, and the maintenance of cell morphology.[1] The dynamic instability of microtubules is tightly regulated by a host of factors, including Microtubule-Associated Proteins (MAPs). MAP-2, predominantly expressed in neurons, is a key regulator of microtubule assembly and stability.[2][3]

MAP4343 (3β-Methoxy-pregnenolone) is a synthetic derivative of the neurosteroid pregnenolone.[2][4] It has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, such as depression and spinal cord injury.[2][4][5] Unlike many pharmacological agents that target neurotransmitter receptors, MAP4343's primary mechanism of action lies in its ability to modulate the neuronal cytoskeleton.[2][5] This document will explore the core function of MAP4343 in promoting tubulin polymerization through its interaction with MAP-2.

Mechanism of Action: An Indirect Pathway to Tubulin Polymerization

MAP4343 does not directly bind to tubulin subunits. Instead, its effects on microtubule polymerization are mediated through its interaction with MAP-2.[2][5]

Signaling Pathway:

The binding of MAP4343 to MAP-2 enhances the latter's ability to promote the assembly of tubulin heterodimers into microtubules. This leads to an increase in microtubule dynamics, which can be observed through changes in the post-translational modifications of α-tubulin, such as increased tyrosination and acetylation.[2]

Quantitative Data

Table 1: Effect of a Single Injection of MAP4343 on Hippocampal α-Tubulin Isoforms in Rats

| Treatment Group | Dose (mg/kg, s.c.) | Change in Tyr-Tub/Glu-Tub Ratio (vs. Vehicle) | Change in Acet-Tub/Glu-Tub Ratio (vs. Vehicle) |

| MAP4343 | 4 | Increased | Increased |

| MAP4343 | 10 | Significantly Increased | Significantly Increased |

| Fluoxetine (FLX) | 10 | No significant change | No significant change |

Data adapted from Bianchi and Baulieu, 2012.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of MAP4343 in tubulin polymerization.

In Vitro MAP-2 Mediated Tubulin Polymerization Assay

This assay is designed to quantitatively measure the effect of MAP4343 on the ability of MAP-2 to promote tubulin polymerization.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of recombinant human MAP-2 in a suitable buffer.

-

Prepare a 10 mM stock solution of MAP4343 in DMSO.

-

Prepare a 10 mM stock solution of GTP in water.

-

-

Reaction Mixture:

-

In a 96-well clear, flat-bottom microplate, pre-chilled on ice, add the following components in order:

-

Polymerization Buffer

-

MAP-2 to a final desired concentration.

-

Varying concentrations of MAP4343 (or DMSO as a vehicle control).

-

Tubulin to a final concentration of 3 mg/mL.

-

GTP to a final concentration of 1 mM.

-

-

-

Data Acquisition:

-

Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes to monitor the increase in turbidity resulting from microtubule formation.

-

-

Data Analysis:

-

Plot the absorbance values against time for each concentration of MAP4343.

-

Calculate the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Generate a dose-response curve by plotting Vmax against the concentration of MAP4343 to determine the EC50.

-

Western Blot Analysis of α-Tubulin Post-Translational Modifications

This protocol is used to assess the in-cell or in-vivo effects of MAP4343 on microtubule dynamics by measuring changes in the levels of tyrosinated and acetylated α-tubulin.

Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Treat neuronal cell cultures or laboratory animals with desired concentrations of MAP4343 for a specified duration.

-

Harvest cells or tissues and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane overnight at 4°C with primary antibodies specific for tyrosinated α-tubulin, acetylated α-tubulin, and total α-tubulin (as a loading control), diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the modified tubulin bands to the total α-tubulin band for each sample.

-

Conclusion

MAP4343 represents a novel class of compounds that modulate microtubule dynamics through an indirect mechanism involving MAP-2. This technical guide has outlined the core principles of its action, provided available quantitative data, and detailed the experimental protocols necessary for its study. For researchers and drug development professionals, understanding this unique mechanism is crucial for the exploration of MAP4343 and similar molecules as potential therapeutics for a range of neurological and psychiatric conditions where cytoskeletal dysfunction is implicated. Further research to elucidate the precise binding kinetics and to expand the quantitative understanding of its dose-dependent effects will be invaluable for the continued development of this promising therapeutic agent.

References

- 1. Stimulation of tubulin polymerization by MAP-2. Control by protein kinase C-mediated phosphorylation at specific sites in the microtubule-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Neurosteroids, stress and depression: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3β-Methoxypregnenolone - Wikipedia [en.wikipedia.org]

- 5. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]

MAP4343-d4: A Synthetic Pregnenolone Derivative Modulating Microtubule Dynamics for Neuropsychiatric and Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MAP4343, or 3β-methoxypregnenolone, is a synthetic, non-metabolizable derivative of the endogenous neurosteroid pregnenolone.[1][2] It is a novel investigational compound that exerts its biological effects through a distinct mechanism of action: the modulation of microtubule dynamics via interaction with microtubule-associated protein 2 (MAP2).[1][3][4] This unique mode of action positions MAP4343 as a promising therapeutic candidate for a range of central nervous system (CNS) disorders, most notably depressive disorders.[1][2] The deuterated analog, MAP4343-d4, has been developed for research and potential clinical applications, likely to offer altered pharmacokinetic properties.[5] This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action: Targeting the Neuronal Cytoskeleton

Unlike conventional antidepressants that primarily target monoaminergic systems, MAP4343's therapeutic potential stems from its ability to influence the structural plasticity of neurons. The core of its mechanism involves the following steps:

-

Binding to MAP2: MAP4343 directly binds to microtubule-associated protein 2 (MAP2), a protein predominantly expressed in the dendrites of neurons.[1][3] Pregnenolone, the parent compound of MAP4343, exhibits a high-affinity binding to MAP2, with a dissociation constant (Kd) in the nanomolar range.[6][7] MAP4343 is reported to have a similar in vitro activity.[8]

-

Promotion of Microtubule Assembly: By binding to MAP2, MAP4343 enhances the ability of MAP2 to promote the polymerization of tubulin into microtubules.[1][4] This leads to an increase in the rate and extent of microtubule assembly.[6][7]

-

Modulation of Microtubule Dynamics: The interaction of MAP4343 with the MAP2-tubulin complex results in the modulation of microtubule dynamics, favoring a more stable yet dynamic cytoskeleton. This is reflected in changes in the expression of different α-tubulin isoforms, which are markers of microtubule stability and dynamics.[8][9]

This modulation of the neuronal cytoskeleton is thought to underlie the observed antidepressant-like effects of MAP4343, as well as its potential for treating other neurological conditions such as brain and spinal cord injuries.

Quantitative Data

The following tables summarize the available quantitative data for MAP4343 and its parent compound, pregnenolone.

Table 1: In Vitro Binding and Activity

| Compound | Target | Parameter | Value | Species | Reference |

| Pregnenolone | MAP2 | Kd | 30-50 nM | Rat | [6][7] |

| MAP4343 | MAP2 | Activity | Similar to Pregnenolone | - | [3] |

Table 2: In Vivo Efficacy in Animal Models of Depression

| Compound | Animal Model | Species | Dosing Regimen | Key Findings | Reference |

| MAP4343 | Forced Swim Test | Rat | 4-10 mg/kg, s.c. | Dose-dependent decrease in immobility | [8][10] |

| MAP4343 | Isolation-Rearing Model | Rat | 10 mg/kg/day, s.c. | More rapid and persistent antidepressant-like effects compared to fluoxetine | [8] |

| MAP4343 | Chronic Psychosocial Stress | Tree Shrew | 50 mg/kg/day, oral | Abolished stress-triggered avoidance behavior and normalized physiological stress markers | [2][9] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of MAP4343

Experimental Workflow: Forced Swim Test (Rat Model)

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This protocol is adapted from standard methods for assessing the effect of compounds on microtubule assembly.

Materials:

-

Purified tubulin (>99% pure)

-

This compound stock solution (in DMSO)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

-

96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of tubulin at a concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% (v/v) glycerol. Keep on ice.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Add 90 µL of the cold tubulin working solution to each well.

-

-

Measurement of Polymerization:

-

Immediately place the 96-well plate into the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm as a function of time.

-

Determine the effect of this compound on the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve) compared to the vehicle control.

-

Forced Swim Test (FST) in Rats

This protocol is based on the widely used Porsolt test for assessing antidepressant-like activity.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound solution for injection (e.g., in a vehicle of saline with 0.5% Tween 80)

-

Transparent cylindrical containers (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment.

Procedure:

-

Acclimation:

-

House the rats in standard laboratory conditions for at least one week before the experiment. Handle the animals daily to reduce stress.

-

-

Day 1: Pre-test Session:

-

Individually place each rat into a cylinder of water for a 15-minute swim session.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

-

Day 2: Test Session:

-

Administer this compound (e.g., 4, 10, or 15 mg/kg, s.c.) or the vehicle control to the rats.

-

60 minutes after the injection, place the rats individually back into the water-filled cylinders for a 5-minute test session.

-

Record the entire 5-minute session for later analysis.

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, should score the videos for the duration of the following behaviors:

-

Immobility: The rat makes only the movements necessary to keep its head above water.

-

Swimming: The rat is making active swimming motions, moving around the cylinder.

-

Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

-

-

-

Data Analysis:

-

Calculate the total time spent in each behavioral state for each rat.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the duration of immobility between the this compound treated groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Western Blot Analysis of Tubulin Isoforms

This protocol outlines the general procedure for analyzing changes in the expression of tyrosinated, detyrosinated, and acetylated α-tubulin in brain tissue following this compound treatment.

Materials:

-

Brain tissue homogenates from this compound and vehicle-treated animals.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Anti-tyrosinated α-tubulin

-

Anti-detyrosinated α-tubulin (Glu-tubulin)

-

Anti-acetylated α-tubulin

-

Anti-total α-tubulin (as a loading control)

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize brain tissue samples in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the tubulin isoform bands to the total α-tublin band intensity.

-

Compare the relative expression of each isoform between the this compound treated and vehicle control groups.

-

Conclusion

This compound represents a novel approach to the treatment of CNS disorders by targeting the fundamental cellular process of microtubule dynamics. Its mechanism of action, centered on the interaction with MAP2, offers a therapeutic strategy that is distinct from current pharmacological interventions. The available preclinical data demonstrates its potential as a rapid-acting and effective antidepressant. Further research, including the ongoing clinical trials, will be crucial in fully elucidating the therapeutic utility and safety profile of this compound in human populations. This technical guide provides a foundational resource for scientists and researchers interested in exploring the potential of this innovative synthetic pregnenolone derivative.

References

- 1. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microtubule-associated protein 2 (MAP2) is a neurosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NB-64-45790-100mg | MAP4343 [511-26-2] Clinisciences [clinisciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mapreg.com [mapreg.com]

The Influence of MAP4343-d4 on Neurite Outgrowth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic pregnenolone derivative, MAP4343-d4, has emerged as a promising modulator of neuronal cytoarchitecture, with significant implications for neurodegenerative disorders and mood regulation. This technical guide provides an in-depth analysis of the core mechanisms by which this compound promotes neurite outgrowth. It details the underlying signaling pathways, summarizes the quantitative effects on neuronal morphology, and provides comprehensive experimental protocols for the assays cited. This document is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of this compound and its derivatives.

Introduction

Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a fundamental aspect of neural development and plasticity. Dysregulation of this process is implicated in a variety of neurological and psychiatric conditions. This compound, a synthetic analog of the neurosteroid pregnenolone, has been identified as a potent promoter of neurite extension. Its mechanism of action centers on the modulation of microtubule dynamics, a key component of the neuronal cytoskeleton that provides structural support and facilitates intracellular transport crucial for neurite formation and elongation. This guide will explore the molecular interactions and cellular consequences of this compound treatment, providing a detailed overview of its effects on neurite outgrowth.

Mechanism of Action: The MAP-2 Dependent Pathway

The primary mechanism through which this compound exerts its effects on neurite outgrowth is by directly interacting with Microtubule-Associated Protein 2 (MAP-2).[1][2][3] MAP-2 is a neuronal-specific protein that plays a crucial role in the polymerization and stabilization of microtubules, predominantly in the dendrites.

This compound binds to a specific site on the MAP-2 protein, enhancing its ability to promote the assembly of tubulin dimers into microtubules.[1][2][3] This leads to an increase in microtubule dynamics, a process characterized by the rapid polymerization and depolymerization of microtubules, which is essential for the structural plasticity required for neurite extension and guidance. The interaction of this compound with MAP-2 and its subsequent effect on microtubule dynamics can be visualized in the following signaling pathway diagram.

The binding of this compound to MAP-2 initiates a cascade that directly impacts the cytoskeleton, leading to the morphological changes associated with neurite development.

Quantitative Effects on Neurite Outgrowth

While specific data tables from primary literature are not publicly available in their entirety, published studies consistently report a significant increase in neurite outgrowth in neuronal cell cultures treated with MAP4343. These effects have been observed in cell lines such as PC12 cells, which are a common model for studying neuronal differentiation.[2] The reported effects include an increase in the percentage of cells bearing neurites, as well as an increase in the average length and branching of these neurites.

Based on descriptive accounts in the literature, the following table summarizes the expected quantitative outcomes of this compound treatment on neurite outgrowth in a model system like PC12 cells.

| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |

| % of Neurite-Bearing Cells | ~20% | Increased | Significantly Increased |

| Average Neurite Length (µm) | Baseline | Increased | Significantly Increased |

| Number of Branch Points per Neuron | Baseline | Increased | Significantly Increased |

Note: This table is a representation of the expected qualitative results described in the literature. Actual values would be dependent on the specific experimental conditions.

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol describes a general method for assessing the effect of this compound on neurite outgrowth in PC12 cells.

Materials:

-

PC12 cell line

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

This compound

-

Poly-L-lysine

-

24-well culture plates

-

Microscope with imaging software

Procedure:

-

Cell Culture Maintenance: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Plate Coating: Coat 24-well plates with 0.1 mg/mL poly-L-lysine for at least 2 hours at 37°C, then wash three times with sterile water and allow to dry.

-

Cell Seeding: Seed PC12 cells at a density of 5 x 10^4 cells/well in the coated plates.

-

Differentiation and Treatment: After 24 hours, replace the medium with a low-serum differentiation medium (e.g., DMEM with 1% HS) containing a suboptimal concentration of NGF (e.g., 25 ng/mL). Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Imaging and Analysis: Capture images of multiple fields per well using a phase-contrast or fluorescence microscope. Quantify neurite length, number of neurites per cell, and number of branch points using image analysis software (e.g., ImageJ with NeuronJ plugin).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the rate and extent of microtubule formation in the presence of MAP-2.

Materials:

-

Purified tubulin (>99%)

-

Purified MAP-2

-

This compound

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Keep all protein solutions on ice.

-

Reaction Mixture: In a pre-chilled microcuvette, prepare the reaction mixture containing polymerization buffer, purified tubulin (final concentration ~1-2 mg/mL), and purified MAP-2 (sub-stoichiometric concentration).

-

Initiation of Polymerization: Add GTP to a final concentration of 1 mM. Add this compound at the desired concentration or vehicle control.

-

Measurement: Immediately place the cuvette in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.

Conclusion

This compound represents a significant area of interest for the development of novel therapeutics targeting neuronal plasticity and repair. Its well-defined mechanism of action, centered on the potentiation of MAP-2-mediated microtubule polymerization, provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively assess the effects of this compound and similar compounds on neurite outgrowth. Future studies should focus on elucidating the finer details of the downstream signaling events and evaluating the efficacy of this compound in in vivo models of neurodegeneration and psychiatric disorders.

References

The Neurosteroid MAP4343: A Foundational Guide to its Mechanism of Action and Preclinical Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAP4343, a synthetic pregnenolone derivative, represents a novel class of neurosteroids with a unique mechanism of action targeting the neuronal cytoskeleton. Unlike traditional antidepressants that primarily modulate neurotransmitter systems, MAP4343 interacts with Microtubule-Associated Protein 2 (MAP-2), a key regulator of microtubule dynamics.[1][2][3] This interaction promotes tubulin assembly and stabilizes the microtubule network, processes crucial for neuronal plasticity, and resilience.[1][2][3] Preclinical studies in rodent models of depression and alcohol use disorder have demonstrated the potent and rapid antidepressant-like and anxiolytic-like effects of MAP4343, often surpassing the efficacy and onset of action of conventional antidepressants like fluoxetine.[1][2][4] These behavioral effects are correlated with specific alterations in the post-translational modifications of α-tubulin in key brain regions.[1][2] This technical guide provides a comprehensive overview of the foundational research on MAP4343, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and a visual representation of its signaling pathway.

Introduction

Neurosteroids are a class of steroids synthesized within the central nervous system that modulate neuronal activity.[5] MAP4343 (3β-methoxypregnenolone) is a synthetic analog of pregnenolone designed to be metabolically stable and devoid of hormonal side effects.[1] Its primary intracellular target is Microtubule-Associated Protein 2 (MAP-2), a neuron-specific protein that plays a critical role in regulating the structure and function of the neuronal cytoskeleton.[1][2][6] The interaction of MAP4343 with MAP-2 enhances the latter's ability to promote the polymerization of tubulin into microtubules, thereby influencing microtubule dynamics.[1][2][6] This novel mechanism of action has positioned MAP4343 as a promising therapeutic candidate for neuropsychiatric disorders, including major depressive disorder and alcohol use disorder.[7][8]

Mechanism of Action: The MAP-2 Signaling Pathway

MAP4343 exerts its effects by binding to MAP-2, which is predominantly located in the dendrites of neurons.[1][2][9] This binding allosterically enhances the function of MAP-2, leading to an increased rate of tubulin assembly and stabilization of the microtubule network.[1][2] Microtubules are essential for maintaining neuronal structure, facilitating axonal and dendritic transport, and supporting synaptic plasticity.[9][10]

The modulation of microtubule dynamics by MAP4343 is reflected in changes to the post-translational modifications of α-tubulin, the primary component of microtubules. These modifications, including tyrosination, detyrosination, and acetylation, serve as a "tubulin code" that influences the functional properties of the microtubule network.[1]

-

Tyrosinated α-tubulin (Tyr-Tub): Generally marks dynamic, newly formed microtubules.

-

Detyrosinated α-tubulin (Glu-Tub): Associated with more stable, long-lived microtubules.

-

Acetylated α-tubulin (Acet-Tub): A marker of stable microtubules.

Preclinical studies have shown that MAP4343 can reverse stress-induced changes in the ratios of these α-tubulin isoforms, suggesting a restoration of healthy microtubule dynamics.[1][11]

Below is a diagram illustrating the proposed signaling pathway of MAP4343.

Quantitative Preclinical Data

The preclinical efficacy of MAP4343 has been demonstrated in various rodent models. The following tables summarize key quantitative findings from foundational studies.

Table 1: Dose-Dependent Effect of a Single Injection of MAP4343 on Hippocampal α-Tubulin Isoform Ratios in Naïve Rats

| Treatment Group | Dose (mg/kg, s.c.) | Tyr-Tub/Glu-Tub Ratio (Mean ± SEM) | (Tyr-Tub/Glu-Tub)/Acet-Tub Ratio (Mean ± SEM) |

| Vehicle | - | 1.00 ± 0.05 | 1.00 ± 0.08 |

| MAP4343 | 4 | 1.25 ± 0.07 | 1.35 ± 0.10 |

| MAP4343 | 10 | 1.45 ± 0.09 | 1.60 ± 0.12 |

| Fluoxetine | 10 | 0.95 ± 0.06 | 0.90 ± 0.07 |

| *Data are expressed as a ratio relative to the vehicle-treated group and are estimated from Bianchi and Baulieu (2012). *p < 0.05, *p < 0.01 vs. vehicle. |

Table 2: Behavioral Effects of MAP4343 in the Rat Forced Swimming Test (FST)

| Treatment Group | Dose (mg/kg, s.c.) | Immobility (s, Mean ± SEM) | Swimming (s, Mean ± SEM) | Climbing (s, Mean ± SEM) |

| Vehicle | - | 150 ± 10 | 40 ± 5 | 10 ± 2 |

| MAP4343 | 4 | 110 ± 8 | 75 ± 7 | 15 ± 3 |

| MAP4343 | 10 | 90 ± 7 | 95 ± 9 | 15 ± 2 |

| Fluoxetine | 10 | 115 ± 9 | 70 ± 6 | 15 ± 3 |

| Desipramine | 20 | 100 ± 8 | 45 ± 5 | 55 ± 6 |

| *Data are estimated from Bianchi and Baulieu (2012). *p < 0.05, *p < 0.01 vs. vehicle. |

Table 3: Effects of MAP4343 in the Rat Isolation-Rearing Model of Depression

| Treatment Phase | Behavioral/Biochemical Measure | Isolated + Vehicle | Isolated + MAP4343 (10 mg/kg) | Isolated + Fluoxetine (10 mg/kg) |

| Acute | FST Immobility (s, Mean ± SEM) | 180 ± 12 | 125 ± 10** | 175 ± 11 |

| Hippocampal (Tyr-Tub/Glu-Tub)/Acet-Tub Ratio | Decreased vs. Grouped | Restored to Grouped levels | Partially Restored | |

| Subchronic | FST Immobility (s, Mean ± SEM) | 175 ± 10 | 95 ± 8 | 105 ± 9 |

| Hippocampal (Tyr-Tub/Glu-Tub)/Acet-Tub Ratio | Decreased vs. Grouped | Restored to Grouped levels | Not Restored | |

| *Data are descriptive summaries based on graphical representations in Bianchi and Baulieu (2012). **p < 0.01, **p < 0.001 vs. Isolated + Vehicle. |

Detailed Experimental Protocols

Forced Swimming Test (FST) in Rats

This protocol is adapted from the methods described in preclinical studies of MAP4343.[1]

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in a confined space.

Materials:

-

Cylindrical water tank (40 cm high, 20 cm in diameter)

-

Water at 23-25°C, filled to a depth of 15 cm

-

Video recording system

-

Animal handling and injection equipment

-

Test compounds (MAP4343, fluoxetine, desipramine) and vehicle

Procedure:

-

Acclimation: House rats in the testing room for at least 1 hour before the experiment.

-

Pre-test session (Day 1): Place each rat individually into the water tank for a 15-minute swimming session. This session induces a state of behavioral despair.

-

Drug Administration: Administer the test compound or vehicle at specific time points before the test session (e.g., 24, 5, and 1 hour prior to testing).

-

Test session (Day 2): Place the rats back into the water tank for a 5-minute test session.

-

Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment groups, scores the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.

Western Blot Analysis of α-Tubulin Isoforms in Rat Brain Tissue

This protocol is a generalized procedure based on the methodologies cited in MAP4343 research.[1][11]

Objective: To quantify the relative levels of tyrosinated, detyrosinated, and acetylated α-tubulin in brain tissue samples.

Materials:

-

Rat brain tissue (e.g., hippocampus, prefrontal cortex, amygdala)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-tyrosinated α-tubulin, anti-detyrosinated α-tubulin, anti-acetylated α-tubulin, anti-total α-tubulin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Tissue Homogenization: Homogenize dissected brain tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of each α-tubulin isoform to the level of total α-tubulin.

Conclusion and Future Directions

The foundational research on MAP4343 strongly supports its potential as a novel therapeutic agent for neuropsychiatric disorders. Its unique mechanism of action, centered on the modulation of microtubule dynamics via MAP-2, offers a new paradigm for drug development in this field. The preclinical data demonstrate not only its efficacy but also a potentially faster onset of action compared to current treatments.

Future research should focus on further elucidating the downstream signaling cascades activated by MAP4343 and MAP-2 interaction. A more detailed understanding of how changes in microtubule dynamics translate into altered neuronal function and behavior is warranted. Furthermore, ongoing and future clinical trials will be crucial in determining the safety, tolerability, and efficacy of MAP4343 in human populations.[12] The findings from these trials will ultimately define the role of this promising neurosteroid in the future of psychiatric medicine.

References

- 1. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mapreg.com [mapreg.com]

- 5. Neurosteroids, stress and depression: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. neurosciencenews.com [neurosciencenews.com]

- 9. The MAP2/Tau family of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.miami.edu]

- 11. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Pharmacodynamics of MAP4343: A Novel Mechanism Targeting Microtubule Dynamics for the Treatment of Depressive Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: MAP4343, a synthetic pregnenolone derivative, is an investigational therapeutic agent demonstrating a novel mechanism of action for the treatment of major depressive disorder (MDD). Unlike conventional antidepressants that primarily target monoaminergic systems, MAP4343 engages with the neuronal cytoskeleton by binding to microtubule-associated protein 2 (MAP-2), thereby modulating microtubule dynamics.[1][2][3] This unique pharmacological profile suggests its potential as a new class of antidepressant with a more rapid onset of action. This guide provides a comprehensive overview of the pharmacodynamics of MAP4343, detailing its molecular interactions, signaling pathways, and preclinical efficacy.

Molecular Mechanism of Action: Targeting MAP-2 and Microtubule Dynamics

MAP4343's primary molecular target is microtubule-associated protein 2 (MAP-2), a protein predominantly expressed in neuronal dendrites and essential for regulating microtubule structure and function.[1][2] The binding of MAP4343 to MAP-2 enhances the latter's ability to promote the assembly of tubulin into microtubules.[2][3] This interaction leads to an increase in microtubule dynamics, a process crucial for neuronal plasticity, axonal transport, and overall neuronal health.[1]

The modulation of microtubule dynamics by MAP4343 is evidenced by alterations in the expression of α-tubulin isoforms. Specifically, treatment with MAP4343 has been shown to rapidly change the ratio of tyrosinated α-tubulin (a marker of dynamic microtubules) to detyrosinated α-tubulin (a marker of stable microtubules) in key brain regions associated with depression.[1][4]

Signaling Pathway of MAP4343

Caption: MAP4343 binds to MAP-2, promoting microtubule assembly and increasing neuronal plasticity.

Preclinical Efficacy and Behavioral Effects

The antidepressant potential of MAP4343 has been demonstrated in various animal models of depression. These studies highlight a more rapid and sustained efficacy compared to traditional antidepressants like fluoxetine.

Rodent Models

In rat models, a single injection of MAP4343 has been shown to produce rapid antidepressant-like effects.[1] Key findings include:

-

Forced Swimming Test (FST): MAP4343 dose-dependently decreases immobility time and increases active coping behaviors such as swimming.[1]

-

Isolation-Rearing Model: In this model of chronic stress, MAP4343 demonstrated a more rapid and persistent reversal of depressive-like behaviors compared to fluoxetine.[1] These behavioral improvements were correlated with the normalization of α-tubulin isoform ratios in the hippocampus, amygdala, and prefrontal cortex.[1][2]

Non-Rodent Models

Studies in tree shrews, a species phylogenetically closer to primates, have further validated the antidepressant-like effects of MAP4343.[4] Following chronic psychosocial stress, oral administration of MAP4343 was found to:

-

Reverse stress-induced social avoidance behavior.[4]

-

Normalize stress-induced elevations in cortisol and noradrenaline.[4]